molecular formula C21H30O2 B1241888 Unii-LP3ZF53zsq

Unii-LP3ZF53zsq

Cat. No.: B1241888
M. Wt: 314.5 g/mol
InChI Key: DAEKZKUAFVMFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-LP3ZF53Zsq is a unique hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalysis. Such ligands are typically employed to stabilize transition metal centers in catalytic cycles, enhancing selectivity and activity in reactions like cross-coupling, hydrogenation, or olefin polymerization . The compound’s unique identifier (UNII) indicates regulatory recognition, likely for pharmaceutical or industrial applications, though its exact role remains unspecified in the available literature.

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

1-(7-tert-butyl-3,3-dimethyl-2H-1-benzofuran-5-yl)-4-cyclopropylbutan-1-one

InChI

InChI=1S/C21H30O2/c1-20(2,3)16-11-15(18(22)8-6-7-14-9-10-14)12-17-19(16)23-13-21(17,4)5/h11-12,14H,6-10,13H2,1-5H3

InChI Key

DAEKZKUAFVMFKP-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=C(C=C2C(C)(C)C)C(=O)CCCC3CC3)C

Synonyms

1-(7-tert-butyl-2,3-dihydro-3,3-dimethylbenzo(b)furan-5-yl)-4-cyclopropylbutan-1-one
PGV 20229
PGV-20229

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-LP3ZF53Zsq, we compare it with two structurally and functionally related ligands: 1,2-Bis(diphenylphosphino)ethane (dppe) and Triphenylphosphine (PPh₃). These compounds were selected based on their prevalence in coordination chemistry and catalytic applications.

Table 1: Structural and Functional Comparison

Property This compound (Hybrid Phosphine-Alkene) 1,2-Bis(diphenylphosphino)ethane (dppe) Triphenylphosphine (PPh₃)
Donor Atoms Phosphine + Alkene Two Phosphine (P) atoms Single Phosphine (P) atom
Denticity Potentially tridentate Bidentate Monodentate
Electronic Profile π-accepting (alkene) + σ-donating (P) Strong σ-donor Moderate σ-donor
Metal Compatibility Transition metals (e.g., Pd, Pt, Ru) Pd, Ni, Rh Pd, Au, Cu
Catalytic Applications Hypothesized for asymmetric catalysis Cross-coupling, hydrogenation Stille coupling, oxidation
Thermal Stability High (alkene rigidity) Moderate Low
References

Key Research Findings:

Electronic Flexibility: Unlike PPh₃, which primarily acts as a σ-donor, this compound’s alkene moiety introduces π-accepting properties. This dual functionality can stabilize electron-deficient metal centers, a feature critical for catalytic cycles in hydrogenation or C–H activation .

Steric Effects : Compared to dppe’s rigid backbone, this compound’s hybrid structure may offer tunable steric bulk, enabling selective substrate binding in asymmetric catalysis. This aligns with trends in ligand design for enantioselective synthesis .

Stability in Reaction Media : Phosphine-alkene hybrids like this compound exhibit superior thermal stability over PPh₃, which often decomposes under harsh conditions. This makes them viable for high-temperature industrial processes .

Mechanistic and Industrial Relevance

  • Catalytic Efficiency : In Pd-catalyzed cross-coupling, this compound’s alkene group may reduce oxidative addition barriers, a limitation observed with PPh₃ in Suzuki-Miyaura reactions .
  • Economic Impact: Ligands like dppe and PPh₃ dominate large-scale catalysis, but this compound’s hybrid design could lower catalyst loading requirements, reducing costs in pharmaceutical manufacturing .

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